Z-Asp-CH2-DCB: A Potent, Broad-Spectrum Caspase Inhibitor for Apoptosis Research
Z-Asp-CH2-DCB: A Potent, Broad-Spectrum Caspase Inhibitor for Apoptosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Asp-CH2-DCB, also known as benzyloxycarbonyl-Asp-CH2OC(O)-2,6-dichlorobenzene, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] This compound has established itself as a critical tool in the study of apoptosis, or programmed cell death, by effectively blocking the activity of caspases, the key proteases that execute this process. Its broad-spectrum inhibitory activity allows for the comprehensive inhibition of multiple caspase-driven apoptotic pathways, making it an invaluable reagent for dissecting the roles of caspases in various physiological and pathological conditions. This technical guide provides a comprehensive overview of Z-Asp-CH2-DCB, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its application in apoptosis research.
Physicochemical Properties and Storage
To ensure the stability and efficacy of Z-Asp-CH2-DCB, it is essential to adhere to proper storage and handling guidelines.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇Cl₂NO₇ | |
| Molecular Weight | 454.3 g/mol | |
| Purity | >98% | |
| Appearance | Lyophilized solid | |
| Solubility | Soluble in DMSO to 10 mM | |
| Storage | Store at -20°C under desiccating conditions. The product is stable for up to 12 months. |
Mechanism of Action: Irreversible Caspase Inhibition
Z-Asp-CH2-DCB belongs to the class of halomethyl ketone-based caspase inhibitors. Its mechanism of action involves the irreversible covalent modification of the catalytic cysteine residue within the active site of caspases. The aspartic acid residue in the inhibitor's structure mimics the natural substrate of caspases, allowing it to bind to the enzyme's active site. The electrophilic chloromethyl ketone moiety then reacts with the nucleophilic thiol group of the active site cysteine, forming a stable thioether bond. This covalent modification permanently inactivates the caspase, thereby blocking its proteolytic activity and halting the apoptotic cascade.
Quantitative Data: Inhibitory Profile
Z-Asp-CH2-DCB demonstrates inhibitory activity against a range of caspases, confirming its broad-spectrum nature. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Caspase Target | IC50 Value (µM) | Reference |
| Caspase-3 | 1.1 | |
| Caspase-6 | 4.1 |
Signaling Pathways
Caspases are central to two primary apoptotic signaling pathways: the extrinsic and intrinsic pathways. Z-Asp-CH2-DCB, as a broad-spectrum inhibitor, can block the progression of apoptosis initiated by either pathway by targeting the downstream executioner caspases.
Experimental Protocols
In Vitro Inhibition of Apoptosis in U937 Cells
This protocol describes the use of Z-Asp-CH2-DCB to inhibit apoptosis in the human myeloid leukemia cell line U937.
Materials:
-
U937 cells
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RPMI-1640 medium supplemented with 10% FBS
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
Z-Asp-CH2-DCB (stock solution in DMSO)
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Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Pre-treatment with Z-Asp-CH2-DCB: Seed U937 cells at a density of 2 x 10⁶ cells/mL in a 35 mm dish. Pre-incubate the cells with 100 µM Z-Asp-CH2-DCB for 1 hour at 37°C.[2]
-
Induction of Apoptosis: Add the apoptosis-inducing agent at a pre-determined concentration to the cell culture and incubate for the desired time (e.g., 3-6 hours).
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive).
In Vivo Inhibition of Emphysema Development in a Rat Model
This protocol outlines the use of Z-Asp-CH2-DCB to prevent SU5416-induced emphysema in rats.[3][4]
Animal Model:
-
Male Sprague-Dawley rats.
Materials:
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SU5416 (VEGF receptor blocker)
-
Z-Asp-CH2-DCB
-
Vehicle for SU5416 and Z-Asp-CH2-DCB
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Treatment Groups:
-
Control group: Vehicle administration.
-
SU5416 group: Administer SU5416.
-
SU5416 + Z-Asp-CH2-DCB group: Administer both SU5416 and Z-Asp-CH2-DCB.
-
-
Drug Administration: Administer Z-Asp-CH2-DCB at a dose of 1 mg via intraperitoneal (i.p.) injection daily for 3 weeks.[1] Administer SU5416 according to the established protocol for inducing emphysema.
-
Endpoint Analysis: After the treatment period, sacrifice the animals and perform histological analysis of the lungs to assess the mean linear intercept, a measure of airspace enlargement and emphysema. Caspase-3 activity in lung tissue can also be measured.
Caspase-3 Fluorometric Activity Assay
This protocol provides a method for measuring caspase-3 activity in cell lysates and assessing the inhibitory effect of Z-Asp-CH2-DCB.
Materials:
-
Cell lysate from apoptotic and control cells
-
Z-Asp-CH2-DCB
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with an apoptosis inducer in the presence or absence of Z-Asp-CH2-DCB.
-
Assay Setup:
-
In a 96-well black microplate, add cell lysate to each well.
-
Include a blank (assay buffer only) and a positive control (recombinant active caspase-3).
-
To assess inhibition, pre-incubate the lysate with varying concentrations of Z-Asp-CH2-DCB.
-
-
Reaction Initiation: Add the caspase-3 fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360-400 nm and emission at ~460-505 nm (wavelengths may vary depending on the specific fluorogenic substrate used).[5][6]
Western Blot Analysis of PARP Cleavage
This protocol describes the detection of PARP cleavage, a hallmark of caspase-3 activation, and its inhibition by Z-Asp-CH2-DCB.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against PARP (which detects both the full-length and cleaved forms) or a specific anti-cleaved PARP antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the full-length PARP band (116 kDa) and an increase in the cleaved PARP band (89 kDa) indicate caspase-3 activation. Inhibition of this cleavage by Z-Asp-CH2-DCB will be evident by the preservation of the full-length PARP band.[7][8]
Conclusion
Z-Asp-CH2-DCB is a powerful and versatile tool for the study of apoptosis. Its broad-spectrum, irreversible inhibition of caspases allows for the effective blockade of programmed cell death in a variety of experimental systems. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of Z-Asp-CH2-DCB in research aimed at elucidating the complex mechanisms of apoptosis and its role in health and disease. As with any potent inhibitor, careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of Apoptotic Cell Death in Human Leukemia U937 Cells by C18 Hydroxy Unsaturated Fatty Acid Isolated from Red Alga Tricleocarpa jejuensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of VEGF receptors causes lung cell apoptosis and emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of VEGF receptors causes lung cell apoptosis and emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
